molecular formula C6H8BrClN2 B1375364 (3-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1052271-58-5

(3-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1375364
CAS No.: 1052271-58-5
M. Wt: 223.5 g/mol
InChI Key: DFRWZRLWBUCBJK-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1052271-58-5) is a brominated pyridine derivative with the molecular formula C₆H₇BrClN₂ and a molecular weight of 187.04 g/mol . It features a pyridine ring substituted with a bromine atom at the 3-position and an aminomethyl group at the adjacent 2-position, forming a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor ligands and bioactive molecules due to its versatile reactivity . Commercial samples typically exhibit purities of 95–97% .

Properties

IUPAC Name

(3-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWZRLWBUCBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-31-4, 1052271-58-5
Record name 2-Pyridinemethanamine, 3-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3-bromopyridin-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanamine hydrochloride involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The general synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Implications :

  • Electronic Effects : Bromine at the 3-position (reference compound) exerts a stronger electron-withdrawing effect compared to 4- or 5-positions, directing electrophilic substitutions to specific sites .
  • Salt Form : Dihydrochloride derivatives (e.g., CAS 1251953-03-3) exhibit enhanced aqueous solubility but may require stricter handling due to hygroscopicity .

Heterocyclic Methanamine Hydrochlorides

Replacing the pyridine ring with other heterocycles modifies physicochemical and biological properties:

Thiazole Derivatives

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (CAS 690632-35-0):
    • Molecular formula: C₁₀H₉ClN₂S·HCl ; molecular weight: 261.17 g/mol.
    • Melting point: 268°C , indicating higher thermal stability compared to pyridine analogs .
    • The thiazole ring introduces sulfur-based π-electron delocalization, enhancing interactions with biological targets like enzymes .

Furan and Thiophene Derivatives

  • Furan-2-yl methanamine HCl (CAS S7): ¹H NMR (DMSO-d₆): δ 8.12 (s, 3H, NH₃⁺), 7.45 (d, J = 3.1 Hz, 1H), 6.60 (dd, J = 3.1, 1.8 Hz, 1H), 4.20 (s, 2H) .

Chroman Derivatives

  • (6-Bromochroman-3-yl)methanamine HCl (CAS 885271-62-5): Molecular formula: C₁₀H₁₁BrClNO; molecular weight: 276.56 g/mol. The benzopyran scaffold increases molecular rigidity, favoring interactions with planar binding pockets in proteins .

Substituent Variations in Methanamine Hydrochlorides

  • Chlorine vs. Bromine : Chlorophenyl-thiazole derivatives (e.g., CAS 690632-35-0) exhibit lower molecular weights but similar electronic profiles to brominated pyridines. Bromine’s larger atomic radius enhances steric effects and van der Waals interactions in drug-receptor binding .

Biological Activity

(3-Bromopyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, which influences its chemical reactivity and biological interactions. The amine group enhances its ability to form hydrogen bonds, contributing to its binding affinity with various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial effects, this compound has also shown antifungal properties against various fungal pathogens. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside, the amine group facilitates binding to enzymes involved in crucial metabolic processes, leading to inhibition of cell growth and replication.

Case Study: Antibacterial Screening

A study conducted on a library of compounds including this compound revealed that it was among the most potent inhibitors against Mycobacterium tuberculosis, with an MIC value significantly lower than many other tested compounds. This highlights its potential as a lead compound for developing new anti-tuberculosis drugs .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have shown that modifications on the pyridine ring can enhance or diminish biological activity. For instance, replacing the bromine atom with other halogens or functional groups has been explored to optimize antimicrobial efficacy while minimizing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromopyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(3-Bromopyridin-2-yl)methanamine hydrochloride

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